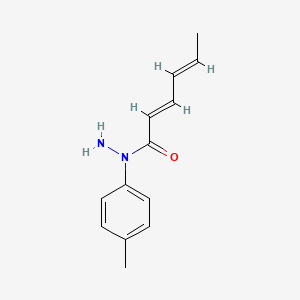

Sorbic acid, 1-p-tolylhydrazide

Description

Overview of Hydrazide Chemistry within Organic Synthesis

Acyl hydrazides are a class of organic compounds characterized by the functional group R-C(=O)NHNHR'. They are derivatives of carboxylic acids and hydrazine (B178648). biocrick.combiocrick.com This moiety is a cornerstone in synthetic organic chemistry, serving as a versatile synthon for the construction of a multitude of more complex molecules, particularly various heterocyclic compounds. biocrick.combldpharm.com The presence of the nitrogen-nitrogen single bond and the adjacent carbonyl group imparts unique chemical properties, making them valuable intermediates. biocrick.com

The synthesis of acyl hydrazides can be achieved through several routes. A common method involves the reaction of carboxylic acid esters with hydrazine hydrate (B1144303). biocrick.com Alternative approaches include synthesis from aldehydes or the reaction of an activated amide with hydrazine under catalyst-free conditions. syinnovation.co.krwikipedia.org The reactivity of the hydrazide group allows it to participate in various chemical transformations. For instance, they can be reduced to form hydrazines or serve as precursors for the synthesis of carbonyl compounds and a wide range of heterocyclic rings like 1,3,4-oxadiazoles and 1,2,4-triazoles. biocrick.combldpharm.com

Historical Development and Significance of Acid Hydrazone Derivatives

Acid hydrazones, formed by the condensation reaction of acyl hydrazides with aldehydes or ketones, represent an important class of derivatives with a rich history in chemical and pharmaceutical sciences. phexcom.com These compounds, featuring the -C(=O)NHN=CH- structural motif, have been the subject of considerable research due to their diverse biological activities. researchgate.net

Historically, the synthesis and study of hydrazones gained momentum with the discovery of the antitubercular activity of isoniazid (B1672263) (isonicotinic acid hydrazide) and its derivatives. researchgate.net Researchers found that converting the free amino group of hydrazides into a hydrazone often resulted in compounds with modified, and sometimes enhanced, biological profiles. researchgate.net

The significance of acid hydrazones lies in their chemical properties and their wide-ranging applications. They are important bidentate ligands capable of coordinating with metal ions and exhibit keto-enol tautomerism, existing in a keto form in the solid state and in equilibrium between keto and enol forms in solution. orgsyn.org This reactivity makes them crucial intermediates for synthesizing various heterocyclic systems. orgsyn.orgresearchgate.net Furthermore, the hydrazone motif is a key structural feature in many compounds investigated for antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. phexcom.comresearchgate.net

Specific Focus: Sorbic Acid Hydrazides and their Conjugated Structure

Sorbic acid, 1-p-tolylhydrazide belongs to the family of sorbic acid hydrazides. Its structure incorporates two key components: the sorbic acid backbone and the p-tolylhydrazine moiety, linked via an amide bond.

Sorbic Acid Component: Sorbic acid, or (2E,4E)-hexa-2,4-dienoic acid, is a naturally occurring unsaturated fatty acid first isolated from the berries of the rowan tree (Sorbus aucuparia). wikipedia.org Its structure is defined by a six-carbon chain with two conjugated double bonds in the trans configuration. wikipedia.orggoogle.com This conjugated system is responsible for its characteristic chemical properties. Commercially, it is often produced by reacting crotonaldehyde (B89634) with ketene. wikipedia.orgresearchgate.net The conjugated diene system makes sorbic acid a useful participant in various chemical reactions, including Diels-Alder cycloadditions, where it can be used as a bio-based starting material for producing other valuable chemicals like p-toluic acid. researchgate.netalbtechnology.com

Hydrazide and Conjugation: In Sorbic acid, 1-p-tolylhydrazide, the carboxylic acid group of sorbic acid is converted into a hydrazide by reacting with p-tolylhydrazine. This creates a larger conjugated system that extends from the p-tolyl ring, through the hydrazide linkage, and across the diene of the sorbyl group. The resulting molecule, N-(p-Tolyl)hexa-2,4-dienehydrazide, possesses a unique electronic structure due to this extended π-system. bldpharm.com While specific research on the reactivity and properties of Sorbic acid, 1-p-tolylhydrazide is not widely available in published literature, its structure suggests potential for a range of chemical transformations characteristic of both acyl hydrazides and conjugated dienes.

Physicochemical Properties of Sorbic Acid, 1-p-tolylhydrazide

Detailed experimental data for this specific compound is scarce in peer-reviewed literature. However, information from chemical suppliers provides some basic characteristics. syinnovation.co.kr

| Property | Value | Source |

| CAS Number | 802048-02-8 | biocrick.combiocrick.comsyinnovation.co.kr |

| Molecular Formula | C₁₃H₁₆N₂O | bldpharm.comsyinnovation.co.kr |

| Molecular Weight | 216.28 g/mol | bldpharm.comsyinnovation.co.kr |

| Physical Form | Powder | |

| Purity | ≥98% (typically tested by HPLC) | syinnovation.co.kr |

| Identification | Structure confirmed by NMR | |

| Stability | Stable under recommended storage conditions. | biocrick.com |

| Incompatibilities | Strong oxidizing/reducing agents, strong acids/alkalis. | biocrick.com |

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-N-(4-methylphenyl)hexa-2,4-dienehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-3-4-5-6-13(16)15(14)12-9-7-11(2)8-10-12/h3-10H,14H2,1-2H3/b4-3+,6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUOGWMMHCFCBL-VNKDHWASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)N(C1=CC=C(C=C1)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)N(C1=CC=C(C=C1)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sorbic Acid, 1 P Tolylhydrazide and Analogues

General Synthetic Routes to Carboxylic Acid Hydrazides

The formation of the hydrazide bond is a cornerstone of many chemical syntheses. The most common and effective methods are detailed below. researchgate.net

Hydrazinolysis of esters is a widely used and effective method for preparing acylhydrazides. oup.com This reaction involves the nucleophilic substitution of an ester's alkoxy group (e.g., methoxy (B1213986) or ethoxy) with a hydrazine (B178648) derivative. researchgate.net For the synthesis of the target compound, this would entail reacting a sorbic acid ester, such as methyl sorbate (B1223678), with p-tolylhydrazine.

The reaction is typically performed by heating the ester and the hydrazine derivative in a suitable solvent like ethanol (B145695), methanol (B129727), or tetrahydrofuran (B95107) (THF). researchgate.net The use of methyl or ethyl esters is often preferred for optimal results. researchgate.net A patent describes a general procedure where an ester and hydrazine hydrate (B1144303) are heated to reflux for 0.5 to 2 hours, followed by distillation to remove the alcohol byproduct, yielding the hydrazide. google.com The molar ratio of ester to hydrazine hydrate is typically between 1:1 and 1:1.5. google.com While often performed without a catalyst, the reaction can be influenced by the solvent choice and temperature.

Table 1: Comparison of Ester Hydrazinolysis Conditions

| Parameter | Condition | Rationale / Outcome | Reference |

|---|---|---|---|

| Reactants | Methyl or Ethyl Ester + Hydrazine Derivative | Lower alkyl esters are more reactive and their alcohol byproducts (methanol/ethanol) are easier to remove. | researchgate.net |

| Solvent | Ethanol, Methanol, THF | Dissolves both reactants to facilitate the reaction. | researchgate.net |

| Temperature | Reflux | Provides the necessary activation energy for the substitution reaction. | researchgate.net |

| Workup | Cooling, filtration, and recrystallization | Simple procedure to isolate and purify the solid hydrazide product. | nih.gov |

Carbodiimide-mediated coupling represents a direct approach to forming the hydrazide bond from a carboxylic acid and a hydrazine, avoiding the need to first synthesize an ester. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid. interchim.frresearchgate.net

The reaction mechanism involves the carbodiimide (B86325) activating the carboxyl group of sorbic acid to form a highly reactive O-acylisourea intermediate. interchim.fr This intermediate is then susceptible to nucleophilic attack by the primary amine of p-tolylhydrazine, forming the desired N'-p-tolyl sorbohydrazide and a urea (B33335) byproduct. interchim.frresearchgate.net To improve yields and prevent side reactions, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. nih.gov This method is particularly useful for preparing hydrazides of acids containing sensitive functional groups. nih.gov Reactions are typically run in a pH range of 4.0-6.0 to favor the reaction and minimize hydrolysis of the carbodiimide. interchim.fr

The hydrolysis of hydrazidoyl halides (also known as hydrazidic halides) offers another route to hydrazides. Hydrazidoyl halides are a class of compounds characterized by a halogen attached to the carbon of a C=N-NH-R structure. While less common for the direct synthesis of N'-substituted hydrazides from carboxylic acids, they are key intermediates in various heterocyclic syntheses. koreascience.kr A facile, metal-free synthesis of hydrazides from N-tosylhydrazones has been developed, which proceeds through an intermediate that can be hydrolyzed. organic-chemistry.org This method is noted for its tolerance of various substituents. organic-chemistry.org

Modern synthetic chemistry has seen the emergence of transition-metal-catalyzed C-H activation as a powerful tool for forming new bonds. While direct C-H activation to form a hydrazide from an unactivated hydrocarbon is still a developing field, related strategies using hydrazine-containing directing groups are well-established for synthesizing complex heterocyclic structures. researchgate.net For instance, Rh(III)-catalyzed C-H activation of aryl hydrazones can lead to the formation of isoquinolines through a process involving C-C and C-N bond formation and N-N bond cleavage. acs.orgelectronicsandbooks.com These reactions showcase the reactivity of the hydrazone moiety, which is structurally related to the target hydrazide. Although not a direct route to Sorbic Acid, 1-p-tolylhydrazide, these advanced methods highlight the potential for novel catalytic approaches in synthesizing complex hydrazine derivatives. researchgate.netnih.gov

Preparation of Sorbic Acid Hydrazide (Hexa-2,4-dienehydrazide) Precursors

The successful synthesis of the target hydrazide relies on having a suitable sorbic acid-derived precursor that can readily react with p-tolylhydrazine.

Sorbic acid itself can be used directly in carbodiimide coupling reactions. However, for other methods, it must be converted into a more reactive derivative.

Sorbyl Chloride : The most common method to activate a carboxylic acid is to convert it to an acyl chloride. Sorbyl chloride, the acid chloride of sorbic acid, can be prepared by treating sorbic acid with reagents such as thionyl chloride or oxalyl chloride. google.comchemodex.com Sorbyl chloride is a highly reactive electrophile that will readily react with p-tolylhydrazine to form the target hydrazide. This reaction is typically rapid and high-yielding but may require a base to scavenge the HCl byproduct.

Methyl Sorbate : For the ester hydrazinolysis pathway, methyl sorbate is the required precursor. It is an ester formed from the condensation of sorbic acid and methanol. medchemexpress.com A common laboratory synthesis involves the Fischer esterification of sorbic acid with methanol, using a strong acid catalyst like sulfuric acid, and heating the mixture under reflux. sciencemadness.orgacs.org One documented procedure involves dissolving sorbic acid in methanol with a small amount of sulfuric acid and heating at 60°C for one hour. sciencemadness.org Another approach uses deep eutectic solvents (DESs) as catalysts for the esterification. acs.org

Table 2: Synthesis of Sorbic Acid Precursors

| Precursor | Reagents | Method | Reference |

|---|---|---|---|

| Sorbyl Chloride | Sorbic Acid, Thionyl Chloride or Oxalyl Chloride | Acyl Chlorination | google.com |

| Methyl Sorbate | Sorbic Acid, Methanol, Sulfuric Acid (catalyst) | Fischer Esterification | sciencemadness.orgacs.org |

Synthesis of Sorbic Acid, 1-p-tolylhydrazide via Condensation Reactions

The principal pathway for the synthesis of N-acylhydrazones, such as Sorbic Acid, 1-p-tolylhydrazide, involves the condensation of a hydrazide with a carbonyl compound. This reaction is a cornerstone of hydrazone synthesis due to its reliability and versatility.

The synthesis of Sorbic Acid, 1-p-tolylhydrazide would theoretically proceed via the condensation of sorbic acid hydrazide with a suitable p-tolyl derivative. More commonly, hydrazones are synthesized through the reaction of a hydrazide with an aldehyde or a ketone. nih.gov For instance, various hydrazones are prepared by reacting hydrazides with different aldehydes or ketones in a suitable solvent. rsc.org

The general reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine group (-NHN=CH-). nih.gov In the context of synthesizing analogues, sorbic acid hydrazide could be reacted with a variety of substituted aromatic aldehydes to yield a library of sorbic acid hydrazones. For example, the synthesis of novel isonicotinic hydrazone derivatives was successfully achieved by condensing isonicotinic hydrazide with alkylated vanillin (B372448) aldehyde and salicylaldehyde. nih.gov Similarly, new N–pyrrolylhydrazide–hydrazone derivatives were prepared through the condensation of hydrazides with selected carbonyl partners, resulting in yields of 64–86%. nih.gov

The initial step in these synthetic routes often involves the preparation of the necessary hydrazide. Sorbic acid hydrazide can be synthesized from sorbic acid, a naturally occurring organic compound with the chemical formula CH₃(CH)₄CO₂H. wikipedia.org The traditional route to sorbic acid itself involves the condensation of malonic acid and crotonaldehyde (B89634). wikipedia.org A common commercial method involves reacting crotonaldehyde with ketene. google.comgoogle.com Once sorbic acid is obtained, it can be esterified and then reacted with hydrazine hydrate to yield sorbic acid hydrazide. nih.gov

The efficiency of hydrazone synthesis via condensation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the use of a catalyst, reaction temperature, and reaction time. lew.ro

Ethanol is a commonly employed solvent for these reactions. nih.govnih.gov The synthesis can be carried out at room temperature or with heating under reflux conditions. rsc.orgnih.govnih.gov The addition of an acid catalyst, such as glacial acetic acid or hydrochloric acid, can significantly accelerate the reaction rate. nih.gov For example, in the synthesis of certain hydrazones, using ethanol with hydrochloric acid as a catalyst at room temperature reduced the reaction time to 20-30 minutes, yielding products in the range of 56-94%. nih.gov In contrast, performing the reaction in ethanol without a catalyst required 50-60 minutes of heating and resulted in lower yields of 46-80%. nih.gov

The table below summarizes the effect of different reaction conditions on the yield and reaction time for the synthesis of hydrazones, based on findings from analogous reactions.

| Catalyst | Solvent | Temperature | Reaction Time (min) | Yield (%) | Reference |

| None | Ethanol | Heating (50-60°C) | 50-60 | 46-80 | nih.gov |

| Glacial Acetic Acid | Ethanol | 100°C | 30-50 | 26-64 | nih.gov |

| Hydrochloric Acid | Ethanol | Room Temperature | 20-30 | 56-94 | nih.gov |

| Hydrochloric Acid | Methanol | Room Temperature | 1440 | 15-56 | nih.gov |

This table is generated based on data from the synthesis of analogous hydrazone compounds.

The optimization of reaction conditions is crucial for maximizing yield and minimizing by-product formation. Factorial experiments can be employed to systematically study the influence of multiple variables, such as the concentration of reactants and catalyst, to determine the optimal conditions for achieving the highest possible yield. lew.ro

Green Chemistry Principles in Hydrazide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrazides and their derivatives to develop more environmentally benign and sustainable processes. mdpi.com Green chemistry focuses on reducing or eliminating the use and generation of hazardous substances. mdpi.com

Key green approaches in hydrazide synthesis include:

Solvent-free reactions: One notable green method is the use of mechanical grinding or microwave irradiation for condensation reactions, which can often be performed without a solvent. mdpi.comresearchgate.net A solvent-free, one-pot method for preparing hydrazides directly from acids under microwave irradiation has been shown to be superior to conventional methods. researchgate.net

Use of organocatalysts: L-proline, an amino acid, has been used as an efficient and reusable organocatalyst for the synthesis of hydrazide derivatives. mdpi.com This method offers high yields, short reaction times, and is cost-effective. The L-proline catalyst could be recovered and reused for up to four cycles without a significant loss in its efficacy. mdpi.com

Improved energy efficiency: Microwave-assisted synthesis, for example, significantly reduces reaction times compared to conventional heating methods. In one study, the synthesis of hydrazides required only 60-200 seconds under microwave irradiation, compared to 6-9 hours for the conventional process. researchgate.net

The following table compares a conventional synthesis method for hydrazides with a green, microwave-assisted method, highlighting the improvements in reaction time and yield. researchgate.net

| Compound | Conventional Method (Process 1) | Green Method (Process 2) |

| Reaction Time (hr) | Yield (%) | |

| Benzoic hydrazide | 6.0 | 77 |

| 4-Chlorobenzoic hydrazide | 6.5 | 70.5 |

| 2,4-Dichlorobenzoic hydrazide | 7.0 | 65 |

| 2-Nitrobenzoic hydrazide | 8.5 | 59 |

This table is adapted from a study on the synthesis of various hydrazides and illustrates the general advantages of green methodologies. researchgate.net

By embracing these green chemistry principles, the synthesis of Sorbic Acid, 1-p-tolylhydrazide and its analogues can be made more efficient, less wasteful, and more aligned with the goals of sustainable chemical manufacturing.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule. For Sorbic acid, 1-p-tolylhydrazide, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis of Sorbic Acid, 1-p-tolylhydrazide

The ¹H NMR spectrum of Sorbic acid, 1-p-tolylhydrazide is expected to exhibit distinct signals corresponding to the protons of the sorbic acid chain and the p-tolyl group. The conjugated diene system of the sorbic acid moiety gives rise to a series of coupled multiplets in the alkene region of the spectrum. The protons of the p-tolyl group will appear in the aromatic region, showing a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~6.2 | d | ~15.0 |

| H-3 | ~7.3 | dd | ~15.0, ~10.0 |

| H-4 | ~6.3 | m | |

| H-5 | ~6.1 | m | |

| CH₃ (Sorbyl) | ~1.8 | d | ~6.0 |

| NH (Amide) | ~9.5 | s | |

| NH (Aryl) | ~8.0 | s | |

| Aromatic (ortho to CH₃) | ~7.1 | d | ~8.0 |

| Aromatic (meta to CH₃) | ~7.2 | d | ~8.0 |

| CH₃ (Tolyl) | ~2.3 | s |

Note: The chemical shifts and coupling constants are representative values and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the hydrazide group is a key diagnostic signal, typically appearing in the downfield region. The carbons of the conjugated diene and the aromatic ring will have characteristic chemical shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C-2 | ~120 |

| C-3 | ~145 |

| C-4 | ~130 |

| C-5 | ~140 |

| CH₃ (Sorbyl) | ~18 |

| Aromatic (C-NH) | ~142 |

| Aromatic (C-CH₃) | ~135 |

| Aromatic (CH) | ~129, ~114 |

| CH₃ (Tolyl) | ~21 |

Note: These are predicted chemical shifts based on known values for similar functional groups.

Two-Dimensional NMR Correlation Techniques (e.g., COSY, HSQC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between H-2 and H-3, and trace the connectivity along the entire sorbic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the signal for the sorbyl methyl protons would correlate with the corresponding methyl carbon signal.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups and bonding arrangements within a molecule by measuring the absorption or scattering of infrared radiation.

Analysis of Carbonyl Vibrational Modes in Hydrazides

The carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum of hydrazides. For Sorbic acid, 1-p-tolylhydrazide, the C=O stretch is expected to appear in the range of 1650-1680 cm⁻¹. The exact position is influenced by conjugation with the diene system and potential hydrogen bonding, which can lower the vibrational frequency. This band would be strong and sharp in the IR spectrum.

N-H Vibrational Modes and Intramolecular/Intermolecular Hydrogen Bonding

The N-H stretching vibrations of the hydrazide group are also important diagnostic peaks. Typically, two distinct N-H stretching bands can be observed in the region of 3200-3400 cm⁻¹. The presence of intramolecular or intermolecular hydrogen bonding significantly affects the position and shape of these bands. Sharper, higher frequency bands are indicative of free N-H groups, while broader bands at lower frequencies suggest the presence of hydrogen bonding. In the solid state, intermolecular hydrogen bonding between the N-H and C=O groups is expected to be a dominant feature.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Alkenyl) | 3000-3100 | Medium |

| C=O Stretch | 1650-1680 | Strong |

| C=C Stretch (Conjugated) | 1600-1650 | Medium-Strong |

| N-H Bend | 1500-1550 | Medium |

| C-N Stretch | 1200-1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of "Sorbic acid, 1-p-tolylhydrazide" through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition. The molecular formula for Sorbic acid, 1-p-tolylhydrazide is C₁₃H₁₆N₂O. wikipedia.org The calculated exact mass can be compared with the experimentally determined mass to confirm the molecular formula with a high degree of confidence.

Table 1: Theoretical Isotopic Distribution and Exact Mass for C₁₃H₁₆N₂O

| Isotope | Abundance (%) | Exact Mass (Da) |

| ¹²C₁₃¹H₁₆¹⁴N₂¹⁶O | 100.0 | 216.1263 |

| ¹³C¹²C₁₂¹H₁₆¹⁴N₂¹⁶O | 14.2 | 217.1296 |

| ¹²C₁₃¹H₁₆¹⁵N¹⁴N¹⁶O | 0.8 | 217.1233 |

| ¹²C₁₃¹H₁₆¹⁴N₂¹⁷O | 0.04 | 217.1306 |

This table presents the predicted isotopic pattern for the molecular ion of Sorbic acid, 1-p-tolylhydrazide, which can be verified by HRMS.

Electron ionization mass spectrometry (EI-MS) of "Sorbic acid, 1-p-tolylhydrazide" is expected to produce a series of characteristic fragment ions that provide evidence for its structure. The fragmentation process involves the cleavage of the weakest bonds in the molecular ion. chemguide.co.uklibretexts.org The stability of the resulting fragments, such as carbocations, often dictates the most prominent peaks in the mass spectrum. libretexts.org

The structure of Sorbic acid, 1-p-tolylhydrazide contains several functional groups, including a p-tolyl group, a hydrazide linkage, and a conjugated hexadienoyl chain. The fragmentation is likely to occur at the bonds adjacent to these functional groups. libretexts.org

Predicted Fragmentation Pathways:

α-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway for amides and hydrazides. libretexts.org This could result in the formation of the sorboyl cation or the p-tolylhydrazinyl radical.

McLafferty Rearrangement: For primary amides, a McLafferty rearrangement can lead to a prominent peak. libretexts.org While this specific compound is a hydrazide, analogous rearrangements involving the transfer of a hydrogen atom from the hexadienoyl chain to the hydrazide nitrogen could occur.

Cleavage of the N-N bond: The nitrogen-nitrogen single bond in the hydrazide moiety is a potential site for fragmentation.

Fragmentation of the hexadienoyl chain: The conjugated diene system can undergo various cleavages, leading to smaller fragment ions.

Formation of the tropylium (B1234903) ion: The p-tolyl group can rearrange to form the stable tropylium ion (m/z 91).

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of Sorbic acid, 1-p-tolylhydrazide

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 216 | [C₁₃H₁₆N₂O]⁺ | Molecular Ion |

| 121 | [CH₃C₆H₄NHNH]⁺ | Cleavage of the CO-N bond |

| 95 | [CH₃(CH=CH)₂CO]⁺ | Cleavage of the CO-N bond |

| 91 | [C₇H₇]⁺ | Tropylium ion from p-tolyl group |

| 67 | [C₅H₇]⁺ | Fragmentation of the hexadienoyl chain |

This table outlines the expected major fragment ions and their origins, which can be used to confirm the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the one present in "Sorbic acid, 1-p-tolylhydrazide".

The UV-Vis spectrum of "Sorbic acid, 1-p-tolylhydrazide" is expected to be dominated by the strong π → π* transitions of the extended conjugated system. This system comprises the p-tolyl ring, the hydrazide linkage, and the hexadienoyl chain. Sorbic acid itself, which contains a conjugated dienoic acid system, exhibits a strong UV absorbance maximum around 254 nm. nih.gov The conjugation with the p-tolylhydrazide moiety is expected to cause a bathochromic (red) shift in the absorption maximum compared to sorbic acid alone, due to the extension of the chromophore. The electronic transitions in hydrazones and related compounds are well-documented. researchgate.netresearchgate.net

Hydrazones, which are structurally related to the hydrazide in "Sorbic acid, 1-p-tolylhydrazide," are known to undergo reversible E/Z isomerization around the C=N double bond upon irradiation with light. nih.govmdpi.comrsc.org This photoisomerization can be monitored by UV-Vis spectroscopy, as the E and Z isomers often have distinct absorption spectra. researchgate.netnih.gov The thermodynamically more stable isomer, typically the E-isomer, can be converted to the Z-isomer upon irradiation, and the reverse process can be induced thermally or by irradiation at a different wavelength. mdpi.com The ability to switch between two states with different spectroscopic properties makes such molecules interesting for applications like molecular switches.

Hydrazide systems containing appropriate proton donor and acceptor groups can exhibit Excited State Intramolecular Proton Transfer (ESIPT). nih.govnih.govrsc.org In the case of "Sorbic acid, 1-p-tolylhydrazide," the N-H proton of the hydrazide could potentially be involved in an ESIPT process, especially if intramolecular hydrogen bonding is possible. This process involves the transfer of a proton in the excited state to a nearby acceptor atom, leading to the formation of a transient tautomer with a different electronic structure. This tautomer can then relax to the ground state, often with a large Stokes shift in fluorescence. The occurrence of ESIPT would be highly dependent on the conformation of the molecule and the solvent environment. nih.gov

Crystallographic Studies and Solid State Molecular Architecture

Single Crystal X-ray Diffraction Analysis of Sorbic Acid Hydrazide Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This powerful analytical technique would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles of Sorbic acid, 1-p-tolylhydrazide.

A critical aspect of the structural analysis of Sorbic acid, 1-p-tolylhydrazide would be the determination of its preferred molecular conformation in the solid state. This would involve understanding the spatial arrangement of the sorbic acid and p-tolylhydrazide moieties relative to each other. The flexibility of the hydrazide linkage could allow for various conformational isomers.

Furthermore, the potential for tautomerism is a key feature of hydrazide compounds. In the case of Sorbic acid, 1-p-tolylhydrazide, keto-enol and amide-imide tautomeric forms could exist. X-ray diffraction analysis would definitively identify which tautomer is present in the crystalline state, providing insight into the electronic distribution within the molecule.

The manner in which individual molecules of Sorbic acid, 1-p-tolylhydrazide pack together in a crystal is governed by a variety of non-covalent interactions. A detailed crystallographic study would elucidate these interactions, which could include:

Hydrogen Bonding: The presence of N-H and C=O groups suggests the potential for strong hydrogen bonding networks. These interactions would likely play a dominant role in the crystal packing, forming chains, sheets, or more complex three-dimensional architectures.

Polymorphism and its Influence on Solid-State Properties

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While no polymorphs of Sorbic acid, 1-p-tolylhydrazide have been reported, this is an area that would warrant investigation once the primary crystal structure is known. The crystallization conditions, such as the choice of solvent and temperature, could potentially lead to the formation of different polymorphic forms.

Chemical Reactivity and Transformation Pathways

Tautomerism of the Hydrazide-Hydrazone Moiety (Keto-Enol, Amido-Iminol Equilibria)

The hydrazide portion of the molecule is capable of existing in tautomeric forms. Specifically, it can exhibit amido-iminol tautomerism. The amide form, -C(=O)-NH-, can tautomerize to the iminol form, -C(OH)=N-. This equilibrium is a characteristic feature of hydrazides and can influence their reactivity, particularly in reactions involving the nitrogen or oxygen atoms. researchgate.netyoutube.com

Furthermore, the entire hydrazide-hydrazone moiety can be subject to keto-enol type tautomerism. rsc.orgcore.ac.uk The keto form is the standard hydrazide structure, while the enol tautomer involves the formation of a C=C double bond adjacent to a hydroxyl group, which in this case would be the iminol form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts. nih.govpurdue.edureddit.com The hydrazone form is generally more stable than the enehydrazine tautomer. mdpi.com

Identification of Nucleophilic and Electrophilic Centers within Sorbic Acid, 1-p-tolylhydrazide

The distribution of electrons in "Sorbic acid, 1-p-tolylhydrazide" gives rise to distinct nucleophilic and electrophilic centers, dictating its reaction patterns.

Nucleophilic Centers:

Nitrogen Atoms: The nitrogen atoms of the hydrazide group possess lone pairs of electrons, rendering them nucleophilic. The terminal nitrogen of the p-tolyl group is also nucleophilic.

Oxygen Atom: The carbonyl oxygen of the hydrazide group has lone pairs and can act as a nucleophile or a hydrogen bond acceptor.

Diene System: The π-electrons of the conjugated diene in the sorbyl group are susceptible to attack by strong electrophiles. researchgate.net

Electrophilic Centers:

Carbonyl Carbon: The carbon atom of the carbonyl group is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms, making it a primary site for nucleophilic attack.

Diene System: The terminal carbon (C5) of the sorbic acid chain is susceptible to nucleophilic attack due to the conjugated system. nih.govorganic-chemistry.orgchegg.com

Acylhydrazone molecules, which are structurally related, are known to possess both electrophilic and nucleophilic characteristics. youtube.com

Reaction with Electrophiles and Nucleophiles

The identified reactive centers readily participate in reactions with a variety of electrophiles and nucleophiles.

Reaction with Electrophiles: The nucleophilic nitrogen atoms can react with electrophiles such as alkyl halides or acyl chlorides, leading to N-alkylation or N-acylation products. The diene system can also react with electrophiles.

Reaction with Nucleophiles: The electrophilic carbonyl carbon is a key site for nucleophilic attack. Nucleophiles such as amines, thiols, and sulfites are known to react with the sorbic acid moiety, typically at the 5-position. nih.govorganic-chemistry.orgchegg.com The hydrazide linkage itself can be cleaved by strong nucleophiles under harsh conditions.

Cycloaddition Reactions Involving the Sorbyl Diene System (e.g., Diels-Alder)

The conjugated diene of the sorbic acid portion of the molecule is a prime candidate for participating in cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.orgresearchgate.net In this [4+2] cycloaddition, the sorbyl diene reacts with a dienophile to form a six-membered ring. researchgate.net

The reactivity of the sorbyl diene in Diels-Alder reactions is well-documented with various dienophiles, such as maleic anhydride. researchgate.net The reaction typically proceeds to form a cyclohexene (B86901) derivative. The stereochemistry and regiochemistry of the product are governed by the established principles of the Diels-Alder reaction. The presence of the p-tolylhydrazide group may influence the stereoselectivity of the cycloaddition. Studies on sorbate (B1223678) esters and sorbic alcohol derivatives have explored these reactions. organic-chemistry.org

Derivatization Strategies for Sorbic Acid, 1-p-tolylhydrazide

The versatile reactivity of "Sorbic acid, 1-p-tolylhydrazide" allows for numerous derivatization strategies, enabling the synthesis of a wide array of new compounds.

The hydrazide functionality is a valuable precursor for the synthesis of various heterocyclic compounds. The reaction of the hydrazide with 1,3-dicarbonyl compounds is a common method for the preparation of pyrazoles. researchgate.netnih.govchemmethod.com In this reaction, the hydrazide acts as a binucleophile, condensing with the dicarbonyl compound to form the pyrazole (B372694) ring. The p-tolyl substituent on the hydrazide would be incorporated into the resulting pyrazole structure. The synthesis of pyrazoles can be achieved from α,β-unsaturated hydrazones. youtube.com

Furthermore, the hydrazide moiety can be utilized in the synthesis of other heterocycles such as pyridazinones. For instance, the reaction of sorbic acid hydrazones can lead to the formation of pyridazinone derivatives through intramolecular cyclization. The rich functionality of hydrazides makes them key building blocks in the construction of diverse heterocyclic systems. rsc.orgwikipedia.org

Oxidation and Reduction Chemistry of the Hydrazide Linkage

The hydrazide linkage in "Sorbic acid, 1-p-tolylhydrazide" can undergo both oxidation and reduction reactions, leading to different product classes.

Oxidation: Oxidation of the hydrazide linkage can lead to the formation of acyl-diazene intermediates. Common oxidizing agents for this transformation include lead tetraacetate. researchgate.netslideshare.netjuniperpublishers.commasterorganicchemistry.comresearchgate.net These intermediates are highly reactive and can undergo further reactions. For example, oxidation of aroylhydrazines with lead tetraacetate can yield the corresponding carboxylic acids after hydrolysis. researchgate.net

Reduction: The carbonyl group of the hydrazide can be reduced to a methylene (B1212753) group, converting the hydrazide into a substituted hydrazine (B178648). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), often in an acidic medium. youtube.comyoutube.comresearchgate.net The reduction of acylhydrazones with reagents like sodium cyanoborohydride is also a well-established method. researchgate.net

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy, making it well-suited for studying medium to large-sized organic molecules like Sorbic acid, 1-p-tolylhydrazide.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like Sorbic acid, 1-p-tolylhydrazide, multiple conformations may exist due to rotation around single bonds. A thorough conformational analysis is crucial to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.

Illustrative Data: Relative Energies of Sorbic Acid, 1-p-tolylhydrazide Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Conformer A (Global Minimum) | B3LYP/6-311G(d,p) | 0.00 |

| Conformer B | B3LYP/6-311G(d,p) | 1.52 |

| Conformer C | B3LYP/6-311G(d,p) | 2.89 |

This table presents hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited to a higher energy state.

For Sorbic acid, 1-p-tolylhydrazide, the HOMO is expected to be localized primarily on the electron-rich p-tolylhydrazide moiety, particularly the nitrogen atoms and the aromatic ring. The LUMO, on the other hand, is likely distributed over the conjugated sorbic acid portion of the molecule, which can act as an electron acceptor.

Illustrative Data: Frontier Molecular Orbital Energies of Sorbic Acid, 1-p-tolylhydrazide

| Parameter | Method/Basis Set | Energy (eV) |

| HOMO Energy | B3LYP/6-311G(d,p) | -5.89 |

| LUMO Energy | B3LYP/6-311G(d,p) | -1.25 |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 4.64 |

This table presents hypothetical data for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

In the case of Sorbic acid, 1-p-tolylhydrazide, the MEP map would likely show negative potential (red) around the carbonyl oxygen of the sorbic acid moiety and the nitrogen atoms of the hydrazide group, indicating these are the most likely sites for protonation and interaction with electrophiles. Conversely, regions of positive potential (blue) might be found around the hydrogen atoms, particularly the N-H proton of the hydrazide.

Quantum Chemical Descriptors and Reactivity Indices

To quantify the reactivity of a molecule, a range of quantum chemical descriptors and reactivity indices can be calculated from the electronic structure data obtained from DFT calculations. These descriptors provide a more quantitative measure of the concepts introduced in FMO theory.

Global reactivity descriptors provide a general overview of the molecule's reactivity. Some key descriptors include:

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the ionization potential and the electron affinity, which can be approximated by the HOMO and LUMO energies. A harder molecule has a larger HOMO-LUMO gap and is generally less reactive.

Chemical Softness (S): This is the reciprocal of chemical hardness and indicates the ease with which a molecule's electron cloud can be polarized. A softer molecule is more reactive.

Electronegativity (χ): This is a measure of the ability of a molecule to attract electrons. It is calculated as the negative of the average of the ionization potential and electron affinity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a useful descriptor for predicting the electrophilic nature of a compound.

Illustrative Data: Global Reactivity Descriptors for Sorbic Acid, 1-p-tolylhydrazide

| Descriptor | Formula | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.32 eV |

| Chemical Softness (S) | 1 / (2η) | 0.216 eV-1 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.57 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.75 eV |

This table presents hypothetical data for illustrative purposes.

Fukui Functions (f(r)): There are three types of Fukui functions: f+(r) for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. By analyzing the values of the Fukui function at different atomic sites, one can predict the most likely locations for various types of chemical reactions. For Sorbic acid, 1-p-tolylhydrazide, the Fukui functions would likely indicate that the carbonyl oxygen and hydrazide nitrogens are susceptible to electrophilic attack, while the conjugated carbon chain could be a site for nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters of molecules like Sorbic acid, 1-p-tolylhydrazide, offering insights that complement experimental data. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are at the forefront of these predictive methods. acs.orgmdpi.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra, especially for complex molecules. The process typically involves the geometry optimization of the molecule using a DFT method, followed by the calculation of magnetic shielding tensors using a method like Gauge-Including Atomic Orbitals (GIAO). The chemical shifts are then obtained by referencing the isotropic shielding values to a standard, such as Tetramethylsilane (TMS).

For Sorbic acid, 1-p-tolylhydrazide, predicted ¹H and ¹³C NMR chemical shifts would be highly dependent on the molecular conformation, particularly around the amide and hydrazone moieties. nih.govresearchgate.net The electron-donating methyl group on the tolyl ring and the conjugated system of the sorbic acid chain would significantly influence the electronic environment of the nearby nuclei.

Hypothetical Predicted NMR Chemical Shifts (¹H and ¹³C) for Sorbic acid, 1-p-tolylhydrazide Calculated using DFT (B3LYP/6-31G(d,p)) in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Sorbyl CH₃ | 1.8 - 2.0 | 18.0 - 20.0 |

| Sorbyl CH= | 5.8 - 7.5 | 120.0 - 145.0 |

| Sorbyl C=O | - | 165.0 - 168.0 |

| NH-N | 9.5 - 10.5 | - |

| N-NH | 10.0 - 11.0 | - |

| Tolyl CH (aromatic) | 7.0 - 7.5 | 115.0 - 140.0 |

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which helps in the interpretation of experimental IR spectra. researchgate.netgywlxb.cn Key vibrational modes for Sorbic acid, 1-p-tolylhydrazide would include the C=O stretching of the amide, N-H bending and stretching, C=N stretching of the hydrazone, and the C=C stretching of the sorbic acid backbone. researchgate.net

Hypothetical Predicted IR Frequencies for Sorbic acid, 1-p-tolylhydrazide Calculated using DFT (B3LYP/6-31G(d,p))

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H stretch | 3200 - 3400 | Amide and hydrazone N-H bonds |

| C-H stretch (aromatic) | 3000 - 3100 | Tolyl ring C-H bonds |

| C-H stretch (aliphatic) | 2850 - 3000 | Methyl and vinyl C-H bonds |

| C=O stretch | 1660 - 1690 | Amide carbonyl group |

| C=N stretch | 1580 - 1620 | Hydrazone imine group |

UV-Vis Maxima: The electronic absorption properties of a molecule, observed in UV-Vis spectroscopy, can be predicted using TD-DFT calculations. researchgate.netnih.gov These calculations provide information on the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For Sorbic acid, 1-p-tolylhydrazide, the extended π-conjugation across the sorbic acid chain and the aromatic tolyl group is expected to result in absorption bands in the UV region, likely corresponding to π → π* transitions. nih.gov The solvent environment can also be modeled to predict solvatochromic shifts. researchgate.net

Hypothetical Predicted UV-Vis Maxima for Sorbic acid, 1-p-tolylhydrazide Calculated using TD-DFT (B3LYP/6-31G(d,p)) in Ethanol (B145695)

| Transition | Predicted λₘₐₓ (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | 320 - 340 | > 0.5 |

| HOMO-1 → LUMO | 280 - 300 | > 0.3 |

Molecular Dynamics Simulations for Dynamic Conformational Landscapes

While geometry optimization provides a static, minimum-energy structure, molecules are dynamic entities that explore a range of conformations at finite temperatures. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape. acs.orgnih.gov

An MD simulation would typically involve the following steps:

System Setup: The molecule is placed in a simulation box, often filled with a chosen solvent to mimic experimental conditions.

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable contacts.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to allow the system to reach a stable state.

Production Run: The simulation is run for a specified length of time (from nanoseconds to microseconds), during which the trajectory of the molecule is saved at regular intervals.

Analysis of the MD trajectory can provide valuable information:

Conformational Clustering: Identifying the most populated conformational states of the molecule.

Root Mean Square Deviation (RMSD): Assessing the stability of the molecule's conformation over time. acs.org

Root Mean Square Fluctuation (RMSF): Identifying the most flexible regions of the molecule.

Hydrogen Bonding Analysis: Characterizing intramolecular and intermolecular hydrogen bonds.

For Sorbic acid, 1-p-tolylhydrazide, MD simulations could elucidate the conformational preferences of the hydrazide-hydrazone linkage, which can exist in different isomeric forms. nih.govresearchgate.net The flexibility of the sorbic acid chain is also a key aspect that can be explored, which has implications for how the molecule might interact with other species. mdpi.com

Structure Property Relationships

Influence of Electronic and Steric Effects of the p-tolyl Moiety on Conjugation

Sterically, the p-tolyl group is relatively bulky. This steric hindrance can affect the planarity of the molecule. youtube.com For optimal conjugation, the entire system of double bonds and the aromatic ring should ideally be coplanar. However, steric clashes between the p-tolyl group and the sorboyl moiety could lead to a twisted conformation, which would disrupt the π-orbital overlap and consequently reduce the extent of conjugation. The balance between the electron-donating effects promoting conjugation and the steric hindrance disrupting it is a key determinant of the molecule's properties.

Correlation Between Molecular Structure and Spectroscopic Signatures of Sorbic Acid, 1-p-tolylhydrazide

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups. The C=O stretching vibration of the amide in the hydrazide group would likely appear in the range of 1650-1680 cm⁻¹. The N-H stretching of the hydrazide would be observed in the region of 3200-3400 cm⁻¹. The C=C stretching vibrations of the conjugated diene in the sorboyl group would appear around 1600-1650 cm⁻¹. researchgate.net The out-of-plane C-H bending of the trans double bonds in the sorbic acid chain would be visible near 990 cm⁻¹. researchgate.net The aromatic C-H stretching of the p-tolyl group would be found above 3000 cm⁻¹, and the C-H bending vibrations would be present in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be complex. The protons of the sorboyl chain's conjugated double bonds would resonate in the downfield region, typically between 5.5 and 7.5 ppm. The aromatic protons of the p-tolyl group would appear in the range of 7.0-7.5 ppm. The methyl protons of the p-tolyl group would give a characteristic singlet at around 2.3 ppm. chemicalbook.comchemicalbook.com The N-H protons of the hydrazide would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. acs.org

¹³C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon of the hydrazide around 160-170 ppm. nih.gov The carbons of the conjugated double bonds and the aromatic ring would resonate in the 110-150 ppm region. The methyl carbon of the p-tolyl group would appear at approximately 20-25 ppm.

UV-Visible (UV-Vis) Spectroscopy: Due to the extended conjugated system encompassing the sorboyl chain and the p-tolyl group through the hydrazide linker, Sorbic acid, 1-p-tolylhydrazide is expected to absorb UV radiation. The wavelength of maximum absorption (λmax) would be influenced by the extent of conjugation. youtube.com Any twisting of the molecular structure due to steric hindrance would likely cause a blue shift (shift to shorter wavelength) in the λmax compared to a fully planar analogue. researchgate.net

Illustrative Spectroscopic Data (Predicted)

| Spectroscopic Technique | Predicted Chemical Shifts / Wavenumbers | Corresponding Functional Group |

| IR Spectroscopy | 3200-3400 cm⁻¹ | N-H stretch (hydrazide) |

| 1650-1680 cm⁻¹ | C=O stretch (amide) | |

| 1600-1650 cm⁻¹ | C=C stretch (conjugated diene) | |

| ~990 cm⁻¹ | trans C-H bend (alkene) | |

| ¹H NMR Spectroscopy | 7.0-7.5 ppm | Aromatic protons (p-tolyl) |

| 5.5-7.5 ppm | Olefinic protons (sorboyl) | |

| ~2.3 ppm | Methyl protons (p-tolyl) | |

| ¹³C NMR Spectroscopy | 160-170 ppm | Carbonyl carbon (amide) |

| 110-150 ppm | Aromatic & Olefinic carbons | |

| 20-25 ppm | Methyl carbon (p-tolyl) | |

| UV-Vis Spectroscopy | >200 nm | π → π* transitions |

Relationship Between Molecular Geometry and Chemical Reactivity

The chemical reactivity of Sorbic acid, 1-p-tolylhydrazide is intrinsically linked to its three-dimensional shape and the distribution of electron density. The conjugated diene system of the sorbic acid moiety is susceptible to various addition reactions. chemcess.com However, the steric bulk of the p-tolylhydrazide portion of the molecule could influence the regioselectivity and stereoselectivity of these reactions by hindering the approach of reagents to one side of the molecule.

The hydrazide linkage itself presents sites for both nucleophilic and electrophilic attack. researchgate.net The lone pairs of electrons on the nitrogen atoms make them nucleophilic, while the carbonyl carbon is electrophilic. The presence of the electron-donating p-tolyl group increases the electron density on the adjacent nitrogen atom, potentially enhancing its nucleophilicity. Conversely, this electron donation might slightly decrease the electrophilicity of the carbonyl carbon.

The geometry of the molecule will also dictate its ability to participate in intermolecular interactions, such as hydrogen bonding via the N-H groups of the hydrazide. These interactions can play a crucial role in the compound's physical properties and its behavior in different chemical environments.

Design Principles for Modulating Photophysical Responses and Chemical Transformations

The structure of Sorbic acid, 1-p-tolylhydrazide offers several avenues for tuning its photophysical properties and chemical reactivity through targeted modifications.

Modulating Photophysical Properties:

Altering Conjugation: The extent of conjugation is a primary determinant of the UV-Vis absorption and any potential fluorescence. youtube.com Replacing the p-tolyl group with stronger electron-donating or electron-withdrawing groups would directly impact the electronic properties of the aromatic ring and, by extension, the entire conjugated system. For instance, an electron-withdrawing group like a nitro group would be expected to cause a red shift in the absorption spectrum.

Controlling Steric Hindrance: Modifying the substitution pattern on the tolyl ring could alter the steric interactions and thus the planarity of the molecule. Moving the methyl group to the ortho or meta position would change the steric environment around the hydrazide linkage, influencing the degree of conjugation and, consequently, the photophysical response.

Modulating Chemical Transformations:

Varying Substituents on the Aromatic Ring: The reactivity of the hydrazide and the sorboyl moiety can be fine-tuned by changing the electronic nature of the substituent on the tolyl ring. Electron-withdrawing groups would make the hydrazide protons more acidic and the carbonyl carbon more electrophilic.

Modifying the Diene System: Chemical modifications to the double bonds of the sorbic acid chain, such as epoxidation or cyclization, would lead to entirely new chemical entities with different reactivity profiles.

Structural Features Influencing Material Science Applications (e.g., Optical, Electrical, or Magnetic Properties)

While specific material science applications for Sorbic acid, 1-p-tolylhydrazide have not been reported, its structural features suggest potential in several areas.

Optical Materials: The conjugated π-system of the molecule is a key feature for optical applications. Molecules with extended conjugation can exhibit non-linear optical (NLO) properties, which are of interest for applications in telecommunications and optical computing. The ability to tune the photophysical properties through chemical modification, as discussed previously, is a critical aspect for designing materials with specific optical responses.

Electronic Materials: Organic molecules with extended conjugation can behave as semiconductors. The potential for π-π stacking in the solid state, facilitated by the planar aromatic and diene systems, could lead to charge transport pathways, a prerequisite for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The nature and packing of the molecules in the solid state, influenced by intermolecular forces like hydrogen bonding from the hydrazide group, would be crucial in determining the electrical properties. taylorandfrancis.com

Polymers and Coatings: The presence of reactive sites, such as the double bonds and the hydrazide functionality, suggests that Sorbic acid, 1-p-tolylhydrazide could be used as a monomer or a cross-linking agent in the synthesis of polymers with tailored properties. mdpi.com For instance, it could be incorporated into polymer backbones to introduce chromophores or to enhance thermal stability.

Further research into the synthesis and characterization of Sorbic acid, 1-p-tolylhydrazide is necessary to fully explore and validate its potential in these and other material science applications.

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes for Sorbic Acid Hydrazide Derivatives

The development of novel and efficient synthetic routes for sorbic acid hydrazide derivatives is a cornerstone for enabling their broader application. Current synthetic strategies often rely on the condensation of a sorbic acid derivative with a substituted hydrazine (B178648). Future research is anticipated to focus on greener, more atom-economical, and scalable methods.

Key Research Thrusts:

Catalytic Approaches: Exploration of transition-metal and organocatalyzed reactions could offer milder reaction conditions and improved yields. organic-chemistry.org For instance, nickel(II)-bipyridine complexes have shown promise in catalyzing the coupling of aryl chlorides with hydrazides. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis presents an opportunity for enhanced control over reaction parameters, leading to higher purity and safer production of sorbic acid hydrazide derivatives.

Multicomponent Reactions: Designing one-pot, multicomponent reactions can significantly streamline the synthesis of complex hydrazide derivatives, reducing waste and purification steps. mdpi.com

Illustrative Data Table for a Hypothetical Optimized Synthesis:

| Parameter | Conventional Method | Optimized Catalytic Method |

| Catalyst | None (Acid/Base mediated) | [Ni(bpy)Cl2] |

| Solvent | Toluene | Acetonitrile |

| Temperature (°C) | 110 | 60 |

| Reaction Time (h) | 12 | 3 |

| Yield (%) | 75 | 92 |

| Byproducts | Significant | Minimal |

This table presents hypothetical data for illustrative purposes.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the kinetics and mechanism of reactions involving sorbic acid hydrazides is crucial for optimizing synthetic protocols. Advanced in-situ spectroscopic techniques provide real-time insights into the reaction progress, identifying transient intermediates and byproducts.

Applicable Techniques:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the consumption of reactants and the formation of products by tracking characteristic functional group vibrations (e.g., C=O, N-H, C=N). spectroscopyonline.com

In-situ NMR Spectroscopy: Provides detailed structural information about species in the reaction mixture, enabling the elucidation of reaction pathways. acs.orgacs.org

In-situ UV-Vis Spectroscopy: Useful for monitoring reactions involving chromophoric species, such as the conjugated system in sorbic acid, allowing for the tracking of reaction dynamics. acs.org

The application of these techniques can lead to a more profound understanding of the reaction mechanisms, facilitating the development of more efficient and selective synthetic methods. rsc.org

Exploration of New Chemical Transformations for Complex Molecule Synthesis

The rich functionality of sorbic acid, 1-p-tolylhydrazide makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.

Potential Transformations:

Cyclization Reactions: The hydrazide moiety can participate in various cyclization reactions to form five- and six-membered heterocyclic rings like pyrazoles, pyridazinones, and oxadiazoles, which are important scaffolds in medicinal chemistry.

Cross-Coupling Reactions: The aromatic p-tolyl group and the vinylic protons of the sorbic acid backbone can be subjected to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular diversity.

Oxidative Coupling: The hydrazide functionality can undergo oxidative coupling to form azo compounds, a class of molecules with interesting photophysical properties. acs.org

These transformations open avenues for the creation of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net

Role in Coordination Chemistry and Ligand Design for Advanced Materials

The hydrazide group in sorbic acid, 1-p-tolylhydrazide is an excellent coordinating ligand for a variety of metal ions. The presence of multiple coordination sites (the carbonyl oxygen and the two nitrogen atoms of the hydrazide) allows for the formation of stable chelate rings with metal centers.

Research Opportunities:

Synthesis of Novel Metal Complexes: The coordination of sorbic acid hydrazide derivatives with transition metals (e.g., Cu, Zn, Co, Ni) can lead to the formation of complexes with interesting magnetic, optical, and catalytic properties. frontiersin.orgjptcp.com Hydrazone ligands, which can be readily formed from hydrazides, are known to form stable metal complexes. jptcp.com

Catalysis: Metal complexes derived from these ligands could be explored as catalysts for various organic transformations.

Luminescent Materials: Coordination to lanthanide ions could result in luminescent materials with potential applications in sensing and imaging.

Illustrative Data Table of Potential Coordination Complexes:

| Metal Ion | Coordination Mode | Potential Application |

| Cu(II) | Bidentate (O, N) | Catalyst for oxidation reactions |

| Zn(II) | Bidentate (O, N) | Fluorescent sensor |

| Eu(III) | Tridentate (O, N, N') | Red-emitting phosphor |

| Fe(III) | Bidentate (O, N) | Magnetic material |

This table presents hypothetical data for illustrative purposes.

The flexibility of the sorbic acid backbone and the electronic tunability of the p-tolyl group provide ample opportunities for designing ligands with specific properties for advanced materials. nih.govrsc.org

Design of Smart Materials and Responsive Systems Based on Hydrazide Scaffolds

Hydrazide scaffolds are valuable components in the design of "smart" materials that can respond to external stimuli such as pH, temperature, or light. nih.gov The hydrazone linkage, which can be formed by reacting the hydrazide with an aldehyde or ketone, is often reversible and pH-sensitive, making it a key component in dynamic systems. mdpi.com

Future Directions:

Stimuli-Responsive Hydrogels: Incorporating sorbic acid hydrazide derivatives into polymer networks can lead to the formation of hydrogels that swell or shrink in response to changes in pH or the presence of specific analytes. researchgate.net Poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for such functional polymers. nih.govrsc.org

Drug Delivery Systems: The pH-responsive nature of the hydrazone bond can be exploited for the targeted release of drugs in acidic environments, such as tumor tissues or intracellular compartments. mdpi.com

Self-Healing Materials: The dynamic covalent nature of the hydrazone bond can be utilized to create self-healing polymers and coatings.

The combination of the responsive hydrazide/hydrazone functionality with the conjugated sorbic acid backbone could also lead to materials with interesting photoresponsive properties, further expanding their potential in the realm of smart materials.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing sorbic acid, 1-p-tolylhydrazide in academic research?

- Methodology :

- Synthesis : Use hydrazide coupling reactions between sorbic acid and p-tolylhydrazine under controlled pH and temperature. Purify via recrystallization using ethanol or methanol .

- Characterization : Validate purity using HPLC (≥95% purity threshold) and structural confirmation via NMR (¹H/¹³C) and mass spectrometry (MS). For reproducibility, document solvent systems, column specifications, and retention times .

- Storage : Store synthesized compounds at -20°C (powder) or -80°C (in solvent) to prevent degradation .

Q. How can researchers quantify sorbic acid, 1-p-tolylhydrazide in biological matrices?

- Methodology :

- GC-MS : Derivatize the compound to enhance volatility, then analyze using a DB-5MS column with helium carrier gas. Calibrate with internal standards (e.g., deuterated analogs) to minimize matrix interference .

- Validation : Assess linearity (R² ≥0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) across triplicate runs. Statistical outliers should be identified using Cochran and Grubbs tests .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for sorbic acid derivatives?

- Methodology :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, exposure times) to isolate confounding variables. For example, discrepancies in endocrine activity (e.g., glucocorticoid receptor modulation) may arise from assay sensitivity differences. Use in vitro (reporter gene assays) and in vivo (rodent models) cross-validation .

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) and apply multivariate regression to identify trends or outliers .

Q. How can researchers design mechanistic studies to elucidate the molecular targets of sorbic acid, 1-p-tolylhydrazide?

- Methodology :

- Target Identification : Employ affinity chromatography or pull-down assays with immobilized compound probes. Validate binding partners via Western blot or SPR (surface plasmon resonance) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against candidate receptors (e.g., glucocorticoid receptor) using the compound’s 3D structure (PubChem CID: 802048-02-8) .

Q. What advanced statistical methods ensure robust analysis of sorbic acid derivatives in multi-laboratory studies?

- Methodology :

- Z-Score Analysis : Compare inter-laboratory variability by calculating Z-scores for replicate measurements. Outliers (|Z| > 3) should trigger protocol reassessment .

- Precision Metrics : Report repeatability (RSD < 5%) and reproducibility (RSD < 10%) limits across concentration ranges (e.g., 1–100 µg/mL) .

Key Research Gaps and Future Directions

- Bioactivity Contradictions : Address discrepancies in endocrine activity data through harmonized assay protocols (e.g., OECD guidelines) .

- Mechanistic Elucidation : Prioritize structural analogs (e.g., 3-O-cis-p-Coumaroyltormentic acid) to explore structure-activity relationships .

- Chronic Toxicity : Conduct long-term exposure studies (≥6 months) to assess carcinogenic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.